Tris(2-ethylhexyl)phosphine is an organophosphorus compound classified as a phosphine. Its chemical formula is , and it is commonly used in various applications due to its unique properties. This compound is notable for its role as a ligand in coordination chemistry and as a precursor in the synthesis of phosphonium salts and ionic liquids .
The synthesis of tris(2-ethylhexyl)phosphine can be achieved through several methods, with the most prevalent being the nucleophilic substitution reaction involving 2-ethylhexanol and phosphorus trichloride. The general procedure includes:
Technical parameters such as molar ratios, reaction time (usually several hours), and temperature control are critical for optimizing yield and purity .
Tris(2-ethylhexyl)phosphine features a phosphorus atom bonded to three 2-ethylhexyl groups. The molecular structure can be described as follows:
Molecular modeling studies have indicated that various conformers exist, influenced by steric hindrance from the bulky ethylhexyl groups .
Tris(2-ethylhexyl)phosphine participates in several chemical reactions, including:
The mechanism of action for tris(2-ethylhexyl)phosphine primarily involves its role as a ligand in metal complexation:
The effectiveness of tris(2-ethylhexyl)phosphine as a ligand is attributed to its steric bulk and electronic properties, which influence the stability and reactivity of metal complexes formed .
Tris(2-ethylhexyl)phosphine exhibits several important physical and chemical properties:
These properties make it suitable for applications in organic synthesis and materials science .
Tris(2-ethylhexyl)phosphine finds diverse applications across various fields:
Tris(2-ethylhexyl)phosphine (systematic name: tris(3-(ethylpentyl))phosphane) is a tertiary phosphine characterized by a central phosphorus atom bound to three identical 2-ethylhexyl groups. Its molecular formula is C₂₄H₅₁P, with a molar mass of 366.64 g/mol. Each 2-ethylhexyl substituent consists of a branched 8-carbon alkyl chain with a chiral center at the C2 position, conferring significant steric bulk. The compound exists as a mixture of stereoisomers due to the chirality of the alkyl chains, though the phosphorus center itself remains achiral. Key structural identifiers include:
Table 1: Structural and Physicochemical Properties
| Property | Value/Description |
|---|---|
| Molecular Formula | C₂₄H₅₁P |
| Molar Mass | 366.64 g/mol |
| Stereochemistry | Chiral alkyl chains (achiral P center) |
| Common Representation | P(CH₂CH(C₂H₅)C₄H₉)₃ |
| SMILES Notation | CCCCC(CC)CP(CC(CC)CCCC)CC(CC)CCCC |
| InChI Key | RKJGHINMWRVRJW-UHFFFAOYSA-N |
The phosphorus atom exhibits a pyramidal geometry with C–P–C bond angles near 100°, contributing to high electron-donating capacity. The compound typically presents as a colorless to pale yellow viscous liquid at room temperature, with a refractive index of n20D = 1.467 [5]. Its hydrophobic nature arises from the long alkyl chains, rendering it insoluble in water but soluble in organic solvents like toluene and dichloromethane.
Tris(2-ethylhexyl)phosphine emerged as part of the broader development of organophosphorus chemistry in the mid-20th century, driven by demand for ligands and extractants with tailored steric and electronic properties. Key milestones include:
Unlike its oxide derivative (tris(2-ethylhexyl)phosphine oxide), the phosphine itself remains a niche compound, with research focusing on its role as an electron-transfer agent or precursor.
Within organophosphorus chemistry, tris(2-ethylhexyl)phosphine occupies two specialized roles:1. Electron-Rich Ligand: The alkyl groups donate electron density to phosphorus, creating a highly nucleophilic center. This facilitates:- Formation of stable complexes with transition metals (e.g., Pd, Pt) for catalytic reactions.- Participation in redox processes, such as the reduction of peroxides.2. Precursor to Derivatives: It serves as an intermediate for synthesizing phosphonium salts (via quaternization) or phosphine oxides (via oxidation). The latter, tris(2-ethylhexyl)phosphine oxide, is extensively used in solvent extraction [5] .
CAS No.: 129119-78-4
CAS No.: 11104-40-8
CAS No.:
CAS No.:
CAS No.: 108890-18-2